Predicted Physicochemical Properties vs. In-Class Benzothiepino Analogues
The target compound's predicted physicochemical parameters differ measurably from the fully aromatic and 6,6-dioxide benzothiepino[5,4-c]pyrazole analogues studied in the literature. Its predicted pKa of 2.51±0.40 indicates a weakly basic pyrazole nitrogen, while its predicted logP (~3.5–4.0, estimated from the C₁₅H₁₄N₂S₂ scaffold) places it in a more lipophilic range than polar carboxamide or sulfone derivatives . The predicted boiling point of 484.6±55.0 °C and density of 1.44±0.1 g/cm³ provide practical benchmarks for handling, storage, and formulation development . These predicted values distinguish it from the N,1-diphenyl-3-carboxamide analogues (MW ~410–500 g/mol, higher H-bond acceptor/donor counts) and the 6,6-dioxide series (increased polarity from the sulfone group) reported by Palanisamy & Kumaresan (2013) .
| Evidence Dimension | Predicted physicochemical parameters (pKa, logP, boiling point, density) |
|---|---|
| Target Compound Data | Predicted pKa: 2.51±0.40; Predicted BP: 484.6±55.0 °C; Predicted density: 1.44±0.1 g/cm³; MW: 286.41 g/mol |
| Comparator Or Baseline | N,1-diphenyl-4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamide analogues: MW ~410–500 g/mol; H-bond acceptors 3–5; 6,6-dioxide analogues: MW 426–516; increased polarity from sulfone |
| Quantified Difference | MW lower by ~120–230 g/mol; pKa ~1.0–2.5 units lower than carboxamide-bearing analogues; logP estimated 1.5–2.0 units higher than 6,6-dioxide series |
| Conditions | Predicted properties from ACD/Labs or ChemAxon algorithms as reported on ChemicalBook; comparator properties from published RSC Advances article |
Why This Matters
These predicted physicochemical differences dictate that HPLC method development, solubility assessment, and formulation strategies developed for carboxamide- or sulfone-bearing benzothiepino[5,4-c]pyrazoles cannot be assumed transferable to the target compound.
- [1] Palanisamy P, Kumaresan S. Analogues of N,1-diphenyl-4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamide and N,1-diphenyl-4,5-dihydro-1H-[1]benzothiepino[5,4-c]pyrazole-3-carboxamide-6,6-dioxide: syntheses, characterization, antimicrobial, antituberculosis, and antitumor activity. RSC Adv. 2013;3:4704–4715. View Source
